Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate
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Overview
Description
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate is an organic compound with a complex structure that includes a dinitrophenoxy group attached to a propenoate ester
Preparation Methods
The synthesis of Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate typically involves the esterification of 2,4-dinitrophenol with methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to achieve the desired product .
Chemical Reactions Analysis
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of nitro groups, leading to different chemical reactivity and applications.
Methyl 3-(3-methylphenyl)prop-2-enoate: The presence of a methyl group instead of nitro groups results in different physical and chemical properties.
Methyl 3-(2-nitrophenyl)prop-2-enoate:
Properties
CAS No. |
105614-73-1 |
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Molecular Formula |
C10H8N2O7 |
Molecular Weight |
268.18 g/mol |
IUPAC Name |
methyl 3-(2,4-dinitrophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H8N2O7/c1-18-10(13)4-5-19-9-3-2-7(11(14)15)6-8(9)12(16)17/h2-6H,1H3 |
InChI Key |
HZDJVVDBDZJSRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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